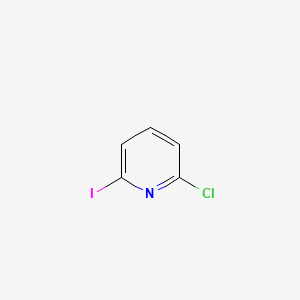

2-Chloro-6-iodopyridine

描述

Significance of Halogenated Pyridines in Contemporary Organic Synthesis

Halogenated pyridines are a class of heterocyclic compounds that have become fundamental building blocks in modern organic synthesis. nih.gov Their prevalence stems from the pyridine (B92270) ring's presence in a vast array of pharmaceuticals, agrochemicals, and functional materials. mountainscholar.orgmountainscholar.org The carbon-halogen bond within these molecules provides a reactive handle, enabling a wide variety of chemical transformations with precise regiocontrol. nih.gov

Substituted pyridine compounds are frequently employed as starting materials in nucleophilic substitution reactions and serve as unique scaffolds for constructing more complex heterocyclic and macrocyclic systems. kubikat.orgeurekalert.org The synthesis of highly substituted pyridine derivatives directly from the parent pyridine ring can be challenging, which elevates the importance of perhalogenated pyridines as versatile precursors. kubikat.orgeurekalert.org

The primary reaction of perhalogenated heteroaromatics is the displacement of halogen atoms by various nucleophiles. orgchemres.org However, the electron-deficient nature of the pyridine ring makes it electronically mismatched for typical electrophilic aromatic substitution (EAS) reactions, often requiring harsh conditions. nih.gov This has spurred the development of novel and selective methods for pyridine functionalization. nih.govmountainscholar.org These strategies are crucial for accessing essential synthetic halopyridine intermediates and, consequently, biologically relevant molecules. nih.gov The ability to selectively introduce halogens onto the pyridine ring is a key challenge that, when overcome, unlocks access to a diverse range of valuable compounds. mountainscholar.org

Overview of 2-Chloro-6-iodopyridine as a Versatile Synthetic Intermediate

Among the vast family of halogenated pyridines, this compound has emerged as a particularly versatile and valuable synthetic intermediate. cymitquimica.com Its utility lies in the differential reactivity of the two halogen substituents—the chlorine at the 2-position and the iodine at the 6-position. This structural feature allows for selective, stepwise functionalization, making it a powerful tool in the synthesis of complex molecules.

The iodine atom is a better leaving group than chlorine in many cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for selective reaction at the C6-iodine position while leaving the C2-chlorine atom intact for subsequent transformations. This orthogonal reactivity is a key feature that synthetic chemists exploit to build molecular complexity in a controlled manner.

This compound serves as a key reagent in the synthesis of a variety of target molecules. For instance, it is used in the preparation of ruthenium half-sandwich complexes, which have been investigated as protein kinase inhibitors. Its role as an intermediate extends to the production of various pharmaceuticals and agrochemicals, capitalizing on the reactivity of its halogen atoms. cymitquimica.com The strategic placement of the chloro and iodo groups on the pyridine scaffold provides a reliable platform for constructing disubstituted pyridine derivatives, which are common motifs in medicinal chemistry and materials science.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 258506-66-0 sigmaaldrich.com |

| Molecular Formula | C₅H₃ClIN sigmaaldrich.com |

| Molecular Weight | 239.44 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI Key | LSAOLINSZGYDOV-UHFFFAOYSA-N sigmaaldrich.com |

| Canonical SMILES | C1=CC(=NC(=C1)Cl)I sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAOLINSZGYDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596605 | |

| Record name | 2-Chloro-6-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258506-66-0 | |

| Record name | 2-Chloro-6-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 6 Iodopyridine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches offer a streamlined route to 2-chloro-6-iodopyridine and related compounds, often involving the manipulation of readily available, highly halogenated pyridine (B92270) feedstocks.

The use of perhalogenated pyridines, such as pentachloropyridine (B147404), as starting materials provides a robust platform for the synthesis of various halogenated pyridine derivatives. While the direct conversion of pentachloropyridine to this compound is not extensively documented, the synthesis of the closely related 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) from pentachloropyridine has been demonstrated. orgchemres.org This reaction is typically achieved by reacting pentachloropyridine with sodium iodide, a process that can be enhanced by microwave irradiation. orgchemres.org The regioselectivity of nucleophilic substitution on pentachloropyridine is influenced by the nature of the nucleophile and the reaction conditions. orgchemres.org Smaller nucleophiles tend to react at the 4-position, while larger nucleophiles favor the less sterically hindered 2-position. orgchemres.org

| Precursor | Reagent | Product | Conditions |

| Pentachloropyridine | Sodium Iodide | 2,3,5,6-Tetrachloro-4-iodopyridine | Microwave irradiation or reflux |

This table illustrates a representative synthesis from a perhalogenated precursor.

The synthesis of pentachloropyridine itself can be achieved through the vapor-phase reaction of pyridine with chlorine at high temperatures over a catalyst. researchgate.netgoogle.comepo.org

Regioselective halogen exchange reactions are a powerful tool for the synthesis of mixed halopyridines. Silyl-mediated halogen/halogen displacement offers a mild and efficient method for these transformations. For instance, 2-chloropyridines can be converted to the corresponding 2-iodopyridines by treatment with in situ generated iodotrimethylsilane. researchgate.net This method is particularly useful as it allows for the selective replacement of a chlorine atom with an iodine atom without affecting other positions on the pyridine ring. The reaction proceeds by heating the chloropyridine with bromotrimethylsilane (B50905) and an iodide source. researchgate.net

| Starting Material | Reagent | Product | Key Feature |

| 2-Chloropyridine (B119429) | Iodotrimethylsilane (in situ) | 2-Iodopyridine | Regioselective Cl/I exchange |

| 2-Chloro-6-methylpyridine | Iodotrimethylsilane (in situ) | 2-Iodo-6-methylpyridine | Tolerates other substituents |

This table showcases the utility of silyl-mediated halogen exchange for preparing iodopyridines from their chloro-analogs.

Functional Group Interconversions and Halogen Dance Reactions for Isomer Generation

Functional group interconversions and halogen dance reactions provide elegant solutions for the synthesis of specific isomers of halo-pyridines that may be difficult to access through direct methods. researchgate.net The halogen dance reaction involves the base-induced migration of a halogen atom to a different position on the aromatic ring. researchgate.netnih.govkobe-u.ac.jp This rearrangement is a powerful tool in modern organic synthesis for creating novel substitution patterns. researchgate.netresearchgate.net

For example, the halogen dance reaction has been studied on dihalopyridines such as 2-chloro-3-bromopyridine. nih.gov Treatment of this substrate with a strong base like lithium diisopropylamide (LDA) at low temperatures can induce a deprotonation followed by halogen migration, leading to the formation of a different constitutional isomer. nih.gov The selectivity of this reaction is highly dependent on temperature, with the kinetic product being formed at lower temperatures and the thermodynamic product at higher temperatures. nih.gov This methodology allows for the controlled generation of various isomers of chloro-iodopyridines by carefully selecting the starting material and reaction conditions.

| Substrate | Base | Key Transformation | Significance |

| 2-Chloro-3-bromopyridine | LDA | Halogen migration | Access to less stable isomers |

| 2-Halo-3-iodopyridine | LDA | Isomerization | Control of regiochemistry |

This table provides examples of how halogen dance reactions can be utilized for isomer generation.

Advanced Synthetic Strategies for Pyridine Scaffolds Incorporating this compound Moieties

The this compound scaffold is a valuable building block for the construction of more complex, highly functionalized pyridine derivatives with potential applications in medicinal chemistry and materials science.

The differential reactivity of the chloro and iodo substituents in this compound allows for sequential and site-selective functionalization. The carbon-iodine bond is generally more reactive towards metal-catalyzed cross-coupling reactions, while the carbon-chlorine bond is more susceptible to nucleophilic aromatic substitution. This differential reactivity has been exploited in the synthesis of pentasubstituted pyridines starting from halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. researchgate.netnih.gov In such systems, regioselective magnesiation at the C6 position, followed by trapping with various electrophiles, allows for the introduction of a wide range of functional groups. nih.gov Subsequent cross-coupling reactions or nucleophilic substitutions can then be performed at the other halogenated positions to build up molecular complexity.

Pyridine-based C-nucleosides are an important class of compounds with potential therapeutic applications. The synthesis of these molecules often involves the formation of a carbon-carbon bond between the pyridine ring and a carbohydrate moiety. This compound and its analogs are valuable precursors in this context.

For instance, 2-bromo-6-chloro- and 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides have been synthesized via a Heck coupling reaction between bromo-chloro-iodopyridines and a protected deoxyribose glycal. nih.gov The palladium-catalyzed cross-coupling reactions of these C-nucleosides proceeded chemoselectively at the position of the bromine atom. nih.gov This allows for the stepwise introduction of different substituents at the 2- and 6-positions of the pyridine ring, leading to a library of 2,6-disubstituted pyridine C-deoxyribonucleosides. nih.gov The stereochemistry of the newly formed C-C bond is a critical aspect of these syntheses, and various strategies are employed to control the anomeric configuration.

Reactivity Profiles and Reaction Mechanisms of 2 Chloro 6 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a fundamental reaction for introducing various functional groups. In 2-chloro-6-iodopyridine, the regioselectivity of this reaction is a key consideration.

The inherent electronic properties of the pyridine ring, with its electron-deficient nature, make it susceptible to nucleophilic attack. In di-substituted pyridines like this compound, the position of substitution is influenced by the nature of both the leaving groups and the incoming nucleophile. Generally, SNAr reactions on polyhalogenated heterocycles favor substitution at the most electron-deficient carbon atom. The regioselectivity can often be predicted by examining the chemical shifts in the 1H-NMR spectrum of the parent dehalogenated compound, where the proton with the largest chemical shift indicates the most electron-deficient carbon.

While specific studies on the SNAr regioselectivity of this compound are not extensively detailed in the provided results, the principles of SNAr on dihalopyridines suggest that substitution can be directed to either the C2 or C6 position. For instance, in 2,6-dichloropyridine, reactions can lead to either mono- or di-substituted products depending on the reaction conditions and the nucleophile used. This implies that by carefully selecting the nucleophile and reaction parameters, site-selective functionalization of this compound is achievable.

The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. masterorganicchemistry.com The subsequent departure of the halide ion occurs in a fast step. masterorganicchemistry.com Therefore, in this compound, the chlorine atom at the C2 position would be expected to be more susceptible to nucleophilic attack than the iodine atom at the C6 position, assuming electronic factors are the primary drivers.

However, the "element effect" in SNAr can be influenced by various factors, including the solvent and the nature of the nucleophile. nih.gov Electron-withdrawing groups on the aromatic ring significantly increase the rate of SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com In the case of this compound, the nitrogen atom in the pyridine ring acts as an electron-withdrawing group, activating both the C2 and C6 positions towards nucleophilic attack. The relative reactivity of the C-Cl versus the C-I bond will be a balance between the electronegativity of the halogen (favoring reaction at C2) and the stability of the leaving group (favoring reaction at C6, as iodide is a better leaving group than chloride). The precise outcome will depend on the specific reaction conditions and the interplay of these electronic effects. rsc.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, palladium-catalyzed reactions are particularly important, allowing for selective functionalization at the more reactive C-I bond.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is opposite to that observed in SNAr reactions and is attributed to the oxidative addition step, which is typically the rate-determining step in the catalytic cycle. The weaker carbon-halogen bond of aryl iodides facilitates this step. yonedalabs.com

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. yonedalabs.comresearchgate.net In the case of this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for highly selective coupling at the C6 position.

This selective reactivity enables the synthesis of 2-chloro-6-arylpyridines. The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine (B1218219) ligand, along with a base like K₂CO₃ or Na₂CO₃. scispace.com The choice of solvent can also influence the reaction efficiency. The resulting 2-chloro-6-arylpyridine can then undergo further functionalization at the C2 position, either through another cross-coupling reaction under more forcing conditions or via a nucleophilic aromatic substitution reaction. scispace.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with this compound Analogs

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Chloro-6-phenylpyridine | 77 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Chloro-6-(4-methoxyphenyl)pyridine | 85 |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of dihalopyridines.

The Sonogashira cross-coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction of this compound proceeds with high regioselectivity at the C6 position due to the greater reactivity of the C-I bond. elsevierpure.comrsc.org

This reaction provides a straightforward route to 2-chloro-6-alkynylpyridines. The standard conditions involve a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine, which also often serves as the solvent. mdpi.com The resulting products are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and organic materials. wikipedia.org

Table 2: Examples of Sonogashira Cross-Coupling with this compound Analogs

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 2-Chloro-6-(phenylethynyl)pyridine | 90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | THF/Et₃N | 2-Chloro-6-((trimethylsilyl)ethynyl)pyridine | 88 |

This table is illustrative and based on typical conditions for Sonogashira reactions of dihalopyridines.

Palladium-Catalyzed Coupling Reactions

Negishi Cross-Coupling Pathways

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org For this compound, the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for highly selective transformations. The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, including the Negishi coupling, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The reaction initiates with the oxidative addition of the palladium(0) catalyst into the most reactive carbon-halogen bond. The reactivity order for halides in this step is I > OTf > Br >> Cl. wikipedia.org Consequently, for this compound, the palladium catalyst will selectively insert into the C-I bond, leaving the C-Cl bond intact. This is followed by transmetalation, where the organic group from the organozinc reagent is transferred to the palladium(II) complex. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov

This chemoselectivity makes this compound a valuable building block for the stepwise introduction of different organic moieties. The first coupling occurs at the 6-position, and the remaining chloro group at the 2-position can then be used in a subsequent, typically more forcing, cross-coupling reaction. organic-chemistry.orgresearchgate.net

Table 1: Reactivity of Halides in Palladium-Catalyzed Oxidative Addition

| Halide | Relative Reactivity |

|---|---|

| Iodo (I) | Highest |

| Bromo (Br) | Intermediate |

| Chloro (Cl) | Lowest |

This table illustrates the general reactivity trend for organic halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions.

Heck Coupling in C-Nucleoside Synthesis

The Heck coupling reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. This methodology has been effectively applied in the synthesis of C-nucleosides, which are important analogues of natural nucleosides with potential therapeutic applications. nih.govbeilstein-journals.orgucl.ac.uk

In the context of C-nucleoside synthesis, this compound or similar dihalopyridines serve as the electrophilic partner. The reaction is coupled with a protected glycal, which is a cyclic enol ether derived from a sugar. Similar to the Negishi coupling, the Heck reaction demonstrates high chemoselectivity, favoring the reaction at the more labile carbon-iodine bond over the carbon-chlorine bond. ffame.org

For example, the coupling of a bromo-chloro-iodopyridine with a protected deoxyribose glycal proceeds selectively at the iodo position. rsc.org This initial Heck product, a 2-chloro-6-substituted pyridine C-nucleoside, can then undergo further functionalization at the chloro-substituted position through other cross-coupling reactions or nucleophilic substitutions. rsc.org This stepwise approach allows for the synthesis of a diverse library of 2,6-disubstituted pyridine C-nucleosides. rsc.org

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over traditional methods for C-N bond formation. wikipedia.orgmychemblog.com

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orgmychemblog.com

When this compound is used as the substrate, the reaction exhibits high chemoselectivity. The oxidative addition step occurs preferentially at the carbon-iodine bond, which is significantly more reactive than the carbon-chlorine bond. This allows for the selective amination at the 6-position of the pyridine ring. The resulting 2-chloro-6-aminopyridine derivative can then be subjected to a second amination or another cross-coupling reaction at the 2-position, providing a route to unsymmetrically substituted 2,6-diaminopyridines or other 2,6-disubstituted pyridines. researchgate.netacs.org

Cobalt-Catalyzed Cross-Coupling Reactions

While palladium is the most common catalyst for cross-coupling reactions, there is growing interest in using more earth-abundant and cost-effective first-row transition metals, such as cobalt. researchgate.net Cobalt complexes have been shown to effectively catalyze cross-coupling reactions between N-heterocyclic halides and organometallic reagents like Grignard or organozinc reagents. nih.govnih.gov

The mechanisms of cobalt-catalyzed cross-coupling reactions are often distinct from those of palladium-catalyzed reactions and may involve radical intermediates. researchgate.net For a substrate like this compound, a low-valent cobalt species, generated in situ, could react with the halide. One proposed pathway involves a single electron transfer (SET) from a cobalt complex to the organic halide, generating a radical anion that fragments to a pyridine radical and a halide anion. This radical can then recombine with a cobalt species, followed by reductive elimination to give the cross-coupled product. researchgate.net

Cobalt catalysts have been successfully used for the arylation of various 2-halogenated pyridines and other N-heterocycles. nih.gov The chemoselectivity in cobalt-catalyzed reactions with this compound would also be expected to favor reaction at the C-I bond due to its lower bond dissociation energy compared to the C-Cl bond. These cobalt-based methods provide a valuable alternative to palladium catalysis for the functionalization of halopyridines. beilstein-journals.orgrsc.org

Mechanistic Investigations of Catalytic Cycles in Cross-Coupling

Detailed mechanistic studies, often employing techniques like in-situ spectroscopy and density functional theory (DFT) calculations, are crucial for understanding and optimizing cross-coupling reactions. ruhr-uni-bochum.de The "textbook" mechanism involving Pd(0)/Pd(II) cycles is a simplification, and recent research has revealed more complex pathways.

For instance, DFT studies on the oxidative addition of aryl halides to palladium(0) complexes suggest that the reaction may proceed through an anionic palladium species where the aryl halide coordinates to the metal via the halogen atom. ruhr-uni-bochum.de This offers an alternative explanation for the influence of salts and counter-ions on catalytic activity, without invoking five-coordinate palladium intermediates. ruhr-uni-bochum.de

Halogen-Metal Exchange Reactions and Directed Metalation Strategies

Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert an organic halide into an organometallic reagent, typically an organolithium or organomagnesium compound. wikipedia.orgnih.gov The reaction rate is highly dependent on the halogen, following the order I > Br > Cl. wikipedia.org For this compound, treatment with an organolithium reagent like n-butyllithium at low temperatures would result in a rapid and selective exchange at the iodo position, forming 2-chloro-6-lithiopyridine. byu.edu This newly formed organometallic species is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the 6-position. wikipedia.orgnih.gov

Directed ortho metalation (DoM) is another powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edubaranlab.org In this process, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to an adjacent ortho position. baranlab.org For pyridine derivatives, the ring nitrogen itself can act as a directing group. However, the reaction of 2-chloropyridine (B119429) with alkyllithiums often leads to nucleophilic addition. The use of specific bases, such as the BuLi-LiDMAE superbase, has been shown to promote an unusual deprotonation at the C-6 position of 2-chloropyridine. nih.gov In this compound, the combination of the directing effect of the ring nitrogen and the chloro substituent could potentially be exploited to achieve regioselective metalation, although this would compete with the much faster halogen-metal exchange at the iodo position. acs.org

Table 2: Comparison of Functionalization Strategies

| Strategy | Mechanism | Position of Reactivity on this compound |

|---|---|---|

| Halogen-Metal Exchange | Exchange of Iodo with Lithium | C-6 |

| Directed ortho Metalation | Deprotonation adjacent to a directing group | Potentially C-3 (ortho to N) or C-5 (ortho to Cl) |

This table compares the primary site of reaction for two key functionalization strategies involving this compound.

Electrophilic and Nucleophilic Activation Pathways of this compound

The reactivity of this compound can be modulated through electrophilic and nucleophilic activation pathways.

Electrophilic activation involves making the pyridine ring more electron-deficient, thereby increasing its susceptibility to attack by nucleophiles in reactions like nucleophilic aromatic substitution (SNAr). This can be achieved by protonating the pyridine nitrogen with an acid or by coordinating it with a Lewis acid. frontiersin.orgresearchgate.net This activation enhances the electrophilicity of the carbon atoms bonded to the halogens (C-2 and C-6), facilitating substitution by nucleophiles. The inherent electron-withdrawing nature of the nitrogen atom and the two halogen substituents already makes the pyridine ring relatively electrophilic. nih.gov

Nucleophilic activation , conversely, involves transforming the molecule into a nucleophile. As described in the section on halogen-metal exchange, this compound can be readily converted into a potent nucleophile, 2-chloro-6-lithiopyridine. wikipedia.org This organolithium reagent can then participate in a wide range of reactions with electrophiles, effectively reversing the normal polarity of the C-6 position. This pathway is a cornerstone of its use as a versatile synthetic intermediate. nih.govrsc.org

Advanced Functionalization Strategies Employing 2 Chloro 6 Iodopyridine

Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, allowing for the modification of complex molecules at a late point in their synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. The orthogonal reactivity of the C-I and C-Cl bonds in 2-chloro-6-iodopyridine makes it an attractive scaffold for LSF, where one halogen can be selectively reacted while the other is preserved for subsequent transformations.

While direct examples of late-stage functionalization of intricate biomolecules using this compound as a reagent are not extensively documented in dedicated studies, the principles of its differential reactivity are well-established and can be applied to complex settings. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows for selective palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, at the C6 position under mild conditions that would be tolerated by a wide array of functional groups present in a complex molecule.

For instance, a complex pharmaceutical intermediate containing a boronic acid or terminal alkyne moiety could be coupled with this compound at the C6 position, leaving the C2-chloro substituent untouched for potential future modifications. This approach introduces a functionalizable handle into the complex molecule in a single, selective step.

Table 1: Relative Reactivity of C-X Bonds in Palladium-Catalyzed Cross-Coupling Reactions

| Bond | Relative Reactivity | Typical Reaction Conditions |

| C-I | Highest | Mild (e.g., room temperature to moderate heating) |

| C-Br | Intermediate | Moderate heating often required |

| C-Cl | Lowest | Higher temperatures and specialized ligands often necessary |

This differential reactivity is crucial for LSF, as it allows for the selective modification of one position on the pyridine (B92270) ring without affecting other parts of a complex molecule.

Chemo- and Regioselective Derivatization of Polysubstituted Pyridines

The distinct electronic and steric environments of the C2 and C6 positions in this compound, coupled with the inherent differences in halogen reactivity, provide a powerful platform for the chemo- and regioselective synthesis of polysubstituted pyridines. The general strategy involves the sequential functionalization of the C6 and C2 positions, and potentially other positions on the ring through subsequent reactions.

The more labile C-I bond at the C6 position readily undergoes palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling can be performed selectively at the C6 position, leaving the C2-chloro group intact. The resulting 2-chloro-6-alkynylpyridine can then be subjected to a second cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, at the C2 position, often requiring more forcing conditions or specialized catalyst systems.

Table 2: Exemplary Sequential Cross-Coupling Reactions of this compound

| Step | Reaction Type | Position | Catalyst/Reagents | Product Type |

| 1 | Sonogashira Coupling | C6 | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Chloro-6-alkynylpyridine |

| 2 | Suzuki Coupling | C2 | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Aryl-6-alkynylpyridine |

| 1 | Suzuki Coupling | C6 | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-6-arylpyridine |

| 2 | Buchwald-Hartwig Amination | C2 | Pd₂(dba)₃, BINAP, NaOtBu | 2-Amino-6-arylpyridine |

Furthermore, the introduction of a directing group at the C3 or C5 position of a 2-chloro-6-substituted pyridine derivative can enable regioselective C-H functionalization or lithiation at the adjacent positions, further increasing the degree of substitution in a controlled manner.

Strategies for Constructing Pentasubstituted Pyridine Systems

The construction of fully substituted, or pentasubstituted, pyridine rings is a significant challenge in organic synthesis. This compound can serve as a valuable starting material for a stepwise approach to such highly decorated systems. A plausible strategy would involve a series of sequential and regioselective reactions to introduce substituents at all five positions of the pyridine ring.

A hypothetical, yet rational, synthetic pathway towards a pentasubstituted pyridine starting from this compound could be envisioned as follows:

C6 and C2 Functionalization: Sequential palladium-catalyzed cross-coupling reactions are employed to introduce substituents at the C6 and C2 positions, taking advantage of the differential reactivity of the iodo and chloro groups. For example, a Suzuki coupling at C6 followed by a Sonogashira coupling at C2 would yield a 2,6-disubstituted pyridine.

C4 Functionalization: The resulting 2,6-disubstituted pyridine could then be subjected to conditions that favor functionalization at the C4 position. This might be achieved through a halogen dance reaction, where a bromine or iodine atom is introduced at C3 or C5 and then isomerized to the C4 position, followed by another cross-coupling reaction. Alternatively, direct C-H functionalization at the C4 position, although challenging, could be explored.

C3 and C5 Functionalization: With substituents at C2, C4, and C6, the remaining C3 and C5 positions can be functionalized. If a halogen was introduced at C4 in the previous step, directed ortho-metalation could be employed. For instance, a directing group at C4 could facilitate the deprotonation and subsequent functionalization of the C3 and C5 positions.

Table 3: Hypothetical Strategy for Pentasubstitution from this compound

| Step | Target Position | Reaction Strategy | Example Reaction | Intermediate |

| 1 | C6 | Selective Cross-Coupling | Suzuki Coupling | 2-Chloro-6-arylpyridine |

| 2 | C2 | Cross-Coupling | Sonogashira Coupling | 2-Alkynyl-6-arylpyridine |

| 3 | C4 | Halogenation/Cross-Coupling | Iodination followed by Suzuki Coupling | 2-Alkynyl-4,6-diarylpyridine |

| 4 | C3/C5 | Directed ortho-Metalation | Lithiation and electrophilic quench | 2-Alkynyl-3,5-disubstituted-4,6-diarylpyridine |

This stepwise approach, combining the predictable reactivity of the initial halogens with subsequent directed functionalization reactions, provides a logical framework for the synthesis of complex, pentasubstituted pyridine systems from the readily available this compound.

Spectroscopic and Advanced Characterization Techniques for 2 Chloro 6 Iodopyridine

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and fingerprint vibrations of 2-Chloro-6-iodopyridine. The vibrational modes of the molecule are influenced by the substitution pattern on the pyridine (B92270) ring, with characteristic frequencies associated with the C-H, C-N, C-C, C-Cl, and C-I bonds.

By analyzing related substituted pyridine molecules, the expected vibrational frequencies for this compound can be predicted. For instance, studies on 2-chloro-6-methyl pyridine and 2-amino-5-chloropyridine (B124133) provide a basis for assigning the fundamental modes. core.ac.ukorientjchem.org The key vibrations include:

Pyridine Ring Vibrations : The ring stretching vibrations (νC-C, νC-N) typically appear in the 1600-1400 cm⁻¹ region. The ring breathing mode, a symmetric vibration of the entire ring, is expected in the Raman spectrum around 1000-1050 cm⁻¹.

C-H Vibrations : The aromatic C-H stretching modes are anticipated in the 3100-3000 cm⁻¹ region. In-plane (δC-H) and out-of-plane (γC-H) bending vibrations occur at lower frequencies, typically 1300-1000 cm⁻¹ and 900-700 cm⁻¹, respectively.

C-Cl and C-I Vibrations : The carbon-halogen stretching vibrations are highly characteristic. The C-Cl stretching frequency (νC-Cl) is generally observed in the 800-600 cm⁻¹ range. The C-I stretch (νC-I) is expected at a much lower frequency, typically between 600-500 cm⁻¹, due to the larger mass of the iodine atom. nih.gov

These assignments are complementary; FT-IR spectroscopy is particularly sensitive to polar vibrations, while FT-Raman spectroscopy excels at detecting vibrations of non-polar bonds. nih.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR vs. Raman) |

|---|---|---|

| C-H Stretching | 3100 - 3000 | Medium (IR), Strong (Raman) |

| Pyridine Ring Stretching | 1600 - 1400 | Strong (IR & Raman) |

| C-H In-plane Bending | 1300 - 1000 | Medium-Strong (IR) |

| Ring Breathing | 1050 - 1000 | Weak (IR), Strong (Raman) |

| C-H Out-of-plane Bending | 900 - 700 | Strong (IR) |

| C-Cl Stretching | 800 - 600 | Strong (IR) |

| C-I Stretching | 600 - 500 | Strong (IR) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in this compound. One-dimensional (¹H and ¹³C) and two-dimensional techniques are employed for a comprehensive analysis.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the protons at the C-3, C-4, and C-5 positions of the pyridine ring.

The proton at C-4 (H-4) is anticipated to appear as a triplet, due to coupling with the two adjacent protons (H-3 and H-5).

The protons at C-3 (H-3) and C-5 (H-5) will each appear as a doublet of doublets, coupling to each other and to the H-4 proton.

The chemical shifts are influenced by the electron-withdrawing nature of the halogen substituents. Based on data from related halopyridines, the H-4 proton is expected to be the most central signal, with H-3 and H-5 shifted slightly due to their proximity to the electronegative chlorine and iodine atoms. pw.edu.plchemicalbook.com

The ¹³C NMR spectrum will display five signals, as C-2 and C-6 are inequivalent.

The carbons directly bonded to the halogens (C-2 and C-6) will be significantly deshielded and appear at the lowest field (highest ppm values). The carbon attached to iodine (C-6) may appear at a lower field than the carbon attached to chlorine (C-2) due to the heavy atom effect and differing electronic influences.

The remaining carbons (C-3, C-4, C-5) will appear at higher fields. The chemical shifts can be predicted using additivity rules based on substituent effects in pyridine rings. mdpi.comchemicalbook.com The proximity to the electronegative halogens causes a general downfield shift compared to unsubstituted pyridine. qorganica.es

| Atom | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | 152 - 158 |

| C3 / H3 | 7.3 - 7.6 (dd) | 122 - 126 |

| C4 / H4 | 7.7 - 8.0 (t) | 140 - 144 |

| C5 / H5 | 7.1 - 7.4 (dd) | 130 - 134 |

| C6 | - | 115 - 125 |

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are essential. HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is crucial for confirming the regiochemistry of the substituents.

For this compound, the following key HMBC correlations would be expected:

H-3 would show correlations to the quaternary carbon C-2, the methine carbon C-5, and the methine carbon C-4.

H-4 would show correlations to the quaternary carbons C-2 and C-6, as well as the methine carbons C-3 and C-5.

H-5 would show correlations to the quaternary carbon C-6, the methine carbon C-3, and the methine carbon C-4.

Observing these specific long-range couplings provides definitive proof of the substitution pattern, confirming that the chlorine atom is at the C-2 position and the iodine atom is at the C-6 position, and allows for the unequivocal assignment of all ¹H and ¹³C signals. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the pyridine ring. wikipedia.org The primary transitions are the π → π* and n → π* transitions.

π → π transitions: These are typically high-intensity absorptions and correspond to the excitation of an electron from a bonding π orbital to an antibonding π orbital. For pyridine derivatives, these bands often appear below 300 nm. libretexts.org

n → π transitions: This involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π orbital. These transitions are generally of lower intensity and occur at longer wavelengths than the π → π* transitions. youtube.com

The presence of chloro and iodo substituents, which act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted pyridine. This is due to the extension of the conjugated system by the lone pairs on the halogen atoms and their influence on the energy of the molecular orbitals. Studies on 2-chloropyridine (B119429) show characteristic absorptions that form the basis for these predictions. researchgate.netnist.gov

| Transition Type | Predicted Wavelength (λmax) Range (nm) | Description |

|---|---|---|

| π → π | 220 - 280 | High-intensity absorption from the pyridine π-system. |

| n → π | 270 - 320 | Low-intensity absorption involving the nitrogen lone pair. |

X-ray Crystallography for Molecular Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state. redalyc.org An analysis of this compound would provide a wealth of structural information, including:

Confirmation of Connectivity : It would unequivocally confirm the covalent bonding and the 2,6-substitution pattern on the pyridine ring.

Bond Lengths and Angles : Precise measurements of all bond lengths (C-C, C-N, C-H, C-Cl, and C-I) and bond angles would be obtained. These parameters reveal the extent of any geometric distortion in the pyridine ring caused by the bulky and electronegative substituents. For example, the C-C-Cl and C-C-I angles might deviate from the ideal 120° for an sp²-hybridized carbon.

Intermolecular Interactions : The crystal packing would reveal any significant non-covalent interactions, such as halogen bonding (e.g., I···N or Cl···I interactions) or π–π stacking between the pyridine rings of adjacent molecules. These interactions govern the solid-state properties of the material.

While a specific crystal structure for this compound is not detailed in the available literature, data from related structures, such as 2,6-distyrylpyridine, demonstrate the utility of this technique for understanding the conformation and packing of 2,6-disubstituted pyridines. researchgate.net

| Parameter | Expected Value | Significance |

|---|---|---|

| C-Cl Bond Length | ~1.74 Å | Reflects the covalent bond between carbon and chlorine. |

| C-I Bond Length | ~2.10 Å | Reflects the covalent bond between carbon and iodine. |

| Pyridine Ring C-C Bond Lengths | 1.38 - 1.40 Å | Confirms aromatic character. |

| Pyridine Ring C-N Bond Lengths | 1.33 - 1.35 Å | Confirms aromatic character. |

| Internal Ring Angles | ~118° - 122° | Indicates planarity and potential steric strain. |

| Intermolecular contacts | Variable | Identifies packing forces like halogen bonding or π-stacking. |

Computational and Theoretical Investigations of 2 Chloro 6 Iodopyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), cc-pVTZ, and 6-311++G(d,p)), have been employed to determine optimized geometries and vibrational frequencies. nih.govresearchgate.netsemanticscholar.org These calculations provide a detailed picture of the molecule's electronic distribution and are crucial for understanding its chemical behavior.

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher chemical reactivity and lower kinetic stability. jocpr.com DFT studies on related pyridine compounds have shown that the introduction of halogen substituents can significantly influence the electronic properties and reactivity of the pyridine ring. jocpr.com

Quantum Chemical Modeling of Molecular Properties

Quantum chemical modeling provides a theoretical framework for understanding and predicting the properties of molecules. These models are used to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic spectra. nih.govjocpr.com For instance, in a study on 2-chloro-6-methoxypyridine, DFT calculations were used to determine the molecular conformation and analyze its vibrational spectra. nih.gov The results showed good agreement with experimental data, demonstrating the reliability of these computational methods. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The HOMO and LUMO are the orbitals primarily involved in chemical reactions; the HOMO acts as an electron donor, and the LUMO as an electron acceptor. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netmalayajournal.org

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive. jocpr.com For example, in a comparative study of pyridine and pentachloropyridine (B147404), the HOMO-LUMO gap was found to be smaller for pentachloropyridine, indicating its higher reactivity. jocpr.com This type of analysis is critical for predicting the behavior of 2-chloro-6-iodopyridine in various chemical reactions.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridine | -6.76 | -0.67 | 6.09 |

| 2-Chloropyridine (B119429) | -6.89 | -1.12 | 5.77 |

| Pentachloropyridine | -7.54 | -2.28 | 5.26 |

Note: The values presented here are illustrative and based on data for related compounds. Specific values for this compound would require dedicated calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular interactions by analyzing the electron density of a molecule. bohrium.comnih.gov It provides a description of the localized bonds and lone pairs, and it can quantify the delocalization of electron density, which is a measure of hyperconjugation. nih.gov

NBO analysis can reveal important information about the stability arising from charge delocalization and the nature of bonding within a molecule. nih.gov For example, in a study of a fluorinated acetamide derivative, NBO analysis revealed the formation of strong hydrogen bonds and other weak intramolecular interactions. nih.gov This type of analysis can elucidate the subtle electronic interactions within the this compound molecule that influence its structure and reactivity.

Theoretical Prediction of Vibrational Spectra

Theoretical calculations are frequently used to predict and interpret the vibrational spectra (infrared and Raman) of molecules. researchgate.net DFT methods have been shown to provide excellent agreement with experimental vibrational spectra for various halopyridines. researchgate.net By calculating the vibrational frequencies and normal modes, a complete assignment of the experimental spectra can be achieved. researchgate.net

For instance, studies on 2-chloropyridine and 2-bromopyridine have successfully used DFT calculations to assign their infrared and Raman spectra. researchgate.net This approach allows for a detailed understanding of the vibrational modes of the molecule, which are sensitive to its structure and bonding.

Investigations of Noncovalent Interactions (e.g., Halogen Bonding)

Noncovalent interactions, such as halogen bonding, play a crucial role in supramolecular chemistry and materials science. rsc.orgrsc.org Halogen bonding is an attractive interaction between a halogen atom in one molecule and a negative site in another. mdpi.com The iodine atom in this compound, with its potential for a positive σ-hole, is a prime candidate for forming halogen bonds. nih.gov

Computational studies are instrumental in characterizing and understanding the nature of these interactions. mdpi.com Theoretical investigations of halogen bonding in complexes involving 2-halopyridines have provided insights into the features of these interactions in the solid state. mdpi.com

Molecular Docking Studies and Binding Potential

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tubitak.gov.tr This method is widely used in drug design to understand the binding potential of a ligand to a protein's active site. nih.govnih.gov

Derivatives of 2-chloropyridine have been synthesized and evaluated as potential antitumor agents, with molecular docking studies performed to understand their binding to biological targets like telomerase. nih.gov Similarly, molecular docking studies of 2,6-diaryl-substituted pyridine derivatives have been used to evaluate their inhibitory potential against enzymes like kinesin Eg5. tubitak.gov.tr These studies suggest that this compound and its derivatives could be investigated for their potential interactions with various biological targets.

Applications of 2 Chloro 6 Iodopyridine in Organic Synthesis and Beyond

Role as a Key Intermediate and Building Block in Organic Synthesis

2-Chloro-6-iodopyridine is a highly functionalized heterocyclic compound valued in organic synthesis for its distinct reactivity. nbinno.com The pyridine (B92270) ring is a common feature in many biologically active compounds, and this particular derivative offers two different halogen atoms—chlorine and iodine—at the 2 and 6 positions, respectively. This structural arrangement allows for selective and sequential chemical modifications, making it a versatile building block for constructing more complex molecular architectures. researchgate.netnbinno.com The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is central to its utility, enabling chemists to perform reactions at one position while leaving the other intact for subsequent transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 258506-66-0 sigmaaldrich.com |

| Molecular Formula | C₅H₃ClIN sigmaaldrich.com |

| Molecular Weight | 239.44 g/mol sigmaaldrich.com |

| Melting Point | 42-43 °C chemicalbook.com |

| Boiling Point | 255 °C chemicalbook.com |

| Density | 2.052 g/cm³ chemicalbook.com |

| Flash Point | 108 °C chemicalbook.com |

| Form | Solid chemicalbook.com |

The unique structure of this compound makes it an important reagent for creating complex organic molecules. Its ability to participate in various coupling reactions allows for the stepwise addition of different functional groups. A notable application is in the synthesis of ruthenium half-sandwich complexes. chemicalbook.com These organometallic compounds have been investigated for their potential as protein kinase inhibitors, demonstrating the role of this compound in building sophisticated molecules with specific biological functions. chemicalbook.com The synthesis of such complex structures often relies on the predictable and selective reactivity of intermediates like this compound to assemble the final molecular framework efficiently.

The development of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. nih.gov this compound is particularly useful for assembling polyfunctional scaffolds due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for a regioselective, stepwise functionalization.

For instance, a synthetic strategy can involve a cross-coupling reaction at the more reactive 6-position (iodine) first, introducing a desired substituent. The chlorine atom at the 2-position remains, serving as a handle for a second, different transformation. This sequential approach enables the controlled and precise assembly of 2,6-disubstituted pyridine cores, which are key components in a wide range of functional molecules and materials. researchgate.netresearchgate.net This method is fundamental to creating libraries of structurally diverse compounds for screening and optimization in various research applications. nih.gov

Contributions to Medicinal Chemistry and Drug Discovery

Halogenated compounds, particularly those containing chlorine, are significantly represented in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market. nih.gov Pyridine derivatives are also a major class of compounds in medicinal chemistry, recognized for their presence in numerous biologically active agents. nbinno.com this compound combines these features, serving as a valuable precursor in the journey from initial concept to potential drug candidate.

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a medicine, and their synthesis often involves multiple steps using specialized chemical compounds known as intermediates. pharmanoble.com this compound functions as a key pharmaceutical intermediate. Its bifunctional nature allows it to be incorporated into synthetic routes leading to complex APIs. The ability to selectively react at either the chloro or iodo position provides chemists with the flexibility to build molecular complexity and introduce specific functionalities required for the final drug's therapeutic effect. nih.gov The use of such well-defined building blocks is crucial for the efficient and reliable production of APIs in the pharmaceutical industry. pharmanoble.com

The ultimate goal in medicinal chemistry is the discovery of new bioactive compounds that can be developed into effective drugs. This compound is utilized as a starting material or key intermediate in the synthesis of novel compounds for biological screening. For example, its role in the synthesis of ruthenium half-sandwich complexes, which show potential as protein kinase inhibitors, highlights its direct contribution to the development of new therapeutic agents. chemicalbook.com Protein kinases are crucial targets in oncology, and inhibitors of these enzymes are a major class of anti-cancer drugs. By providing a scaffold that can be readily and selectively modified, this compound facilitates the creation of diverse libraries of compounds for testing against various disease targets, including cancer and inflammatory conditions. nbinno.com

Table 2: Examples of Bioactive Scaffolds/Molecules Synthesized Using Halogenated Pyridine Building Blocks

| Building Block | Resulting Compound Class | Potential Therapeutic Area |

|---|---|---|

| This compound | Ruthenium Half-Sandwich Complexes chemicalbook.com | Oncology (Protein Kinase Inhibition) chemicalbook.com |

| Substituted Pyridines | 2,5-disubstituted Pyridines researchgate.net | Agrochemicals, Medicinal Chemistry researchgate.net |

Radiolabeled compounds are indispensable tools in drug discovery and development for studying the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. The iodine atom in this compound makes it an ideal precursor for radioiodination. Specifically, the stable iodine atom can be replaced with a radioactive isotope of iodine, such as Iodine-125 (¹²⁵I).

Iodine-125 is frequently used in preclinical research due to its manageable half-life (59.4 days) and detectable gamma radiation, which allows for the tracking of molecules in biological systems. nih.gov A common method for introducing ¹²⁵I is through electrophilic substitution on a more reactive precursor, such as an organotin or organoboron derivative of the parent molecule. Therefore, this compound can be converted into a stannyl (B1234572) or boronic acid derivative at the 6-position, which is then reacted with radioactive iodide to yield the desired radiolabeled product. These ¹²⁵I-labeled molecules enable researchers to conduct crucial pharmacokinetic and biodistribution studies, providing vital data on how a potential drug behaves in a biological system. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-6-cyanopyridine |

| Ruthenium half-sandwich complexes |

Applications in Materials Science

The unique electronic and structural characteristics of this compound, stemming from the presence of both an electron-withdrawing chlorine atom and a polarizable iodine atom on the pyridine ring, make it a valuable precursor in the field of materials science. Its utility extends to the creation of novel organic materials and its incorporation into complex polymeric structures and advanced functional materials.

This compound serves as a key building block in the synthesis of specialized organic materials. The differential reactivity of the chloro and iodo substituents allows for sequential, site-selective functionalization through various cross-coupling reactions. This controlled modification is crucial for constructing complex molecules with tailored properties. Its applications include the synthesis of dendrimer building blocks and materials that exhibit Aggregation-Induced Emission (AIE), a photophysical phenomenon with applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). chemscene.com

Table 1: Application of this compound in Novel Material Synthesis

| Material Type | Role of this compound | Potential Application | Source |

|---|---|---|---|

| Dendrimers | Building Block | Drug delivery, catalysis | chemscene.com |

| AIE Materials | Precursor | OLEDs, chemical sensors, bio-imaging | chemscene.com |

The versatility of this compound is further demonstrated by its use in polymer chemistry. It is listed as a raw material for polyimides and can function as a macromolecular monomer or a reagent in controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). chemscene.com The pyridine moiety can be integrated into polymer backbones or as a pendant group, imparting specific properties such as thermal stability, metal-coordination sites, or altered solubility. This integration is pivotal for developing advanced functional materials for a range of technological applications. chemscene.com

Utility in Agrochemical Development, e.g., Herbicides and Pesticides

In the field of agrochemicals, this compound is a valuable intermediate for the development of new pesticides and herbicides. The halogenated pyridine scaffold is a common feature in many active agrochemical compounds. For instance, the related compound Nitrapyrin, which is 2-chloro-6-(trichloromethyl)pyridine, is a commercially used pesticide and fertilizer additive that prevents the loss of soil nitrogen by selectively inhibiting Nitrosomonas bacteria. nih.gov The structural motifs available from this compound allow chemists to synthesize and test new derivatives, aiming for enhanced efficacy, selectivity, and improved environmental profiles for crop protection. researchgate.net

Applications in Catalysis Research as a Precursor or Ligand for Metal Catalysts

This compound also plays a role in catalysis research, primarily as a precursor for synthesizing metal complexes. The pyridine nitrogen atom is an excellent coordination site for various transition metals. For example, this compound is used as a reagent in the synthesis of specific ruthenium half-sandwich complexes. chemicalbook.com While these particular complexes were investigated as protein kinase inhibitors, the underlying principle of using this molecule to create organometallic structures is broadly applicable. chemicalbook.com Such complexes, featuring a pyridine-based ligand, are widely studied for their catalytic activity in numerous organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on non-covalent interactions to build larger, organized structures, is a field where this compound offers significant potential. longdom.orgrsc.org The spontaneous organization of molecules into well-defined structures is known as self-assembly. longdom.org The structure of this compound is uniquely suited for this purpose due to its capacity for multiple types of non-covalent interactions. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the iodine atom can act as a halogen bond donor. nih.gov Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, which can be used to control the assembly of molecules in the solid state. nih.gov Research has shown that iodination can significantly amplify self-assembly processes, highlighting the importance of the iodine substituent in designing these systems. nih.gov

The dual functionality of this compound allows for the rational design of complex supramolecular architectures. windows.net Researchers have successfully employed molecules with both pyridine and iodo-substituted groups to create extended 1-D and 2-D networks. nih.gov In these systems, hydrogen bonds often form the primary structural motif, while halogen bonds (such as I⋯N or I⋯O interactions) provide secondary, directional control, organizing the molecules into larger, predictable patterns. nih.gov This strategy illustrates how different non-covalent interactions can be used in concert to achieve reliable construction of extended molecular solids with predetermined connectivity and dimensionality. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Exploration of Halogen Bonding and Other Noncovalent Interactions in Crystal Engineering

The strategic placement of a chlorine and an iodine atom on the pyridine ring makes this compound a molecule of significant interest in the field of crystal engineering. This subfield of materials science focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. The ability to control the assembly of molecules in the solid state is predicated on a thorough understanding and application of intermolecular forces, among which halogen bonding has emerged as a powerful and reliable tool.

In this compound, both halogen atoms have the potential to act as halogen bond donors. A halogen bond is a noncovalent interaction wherein a halogen atom (Lewis acid) interacts with a Lewis base (such as a nitrogen, oxygen, or sulfur atom). This interaction arises from the anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, along the axis of the covalent bond. The iodine atom, being larger and more polarizable than chlorine, is a significantly stronger halogen bond donor. Consequently, it is the primary site for forming robust and directional halogen bonds in supramolecular assemblies.

The nitrogen atom of the pyridine ring in this compound serves as a potent halogen bond acceptor site. This combination of a strong halogen bond donor (iodine) and a readily available acceptor (pyridine nitrogen) within the same molecule allows for the formation of self-complementary synthons, leading to predictable and well-defined supramolecular architectures.

Beyond self-assembly, this compound is an excellent candidate for co-crystallization with other molecules that possess strong halogen bond acceptor groups. By introducing a co-former with, for example, multiple nitrogen or oxygen atoms, it is possible to create multi-component crystals with unique structures and properties. The competition and interplay between different noncovalent interactions, such as halogen bonds, hydrogen bonds, and π-π stacking interactions, would dictate the final supramolecular architecture.

The chlorine atom in this compound, while a weaker halogen bond donor than iodine, can also participate in weaker noncovalent interactions, such as C–Cl···π or C–Cl···Cl contacts. These secondary interactions, although less dominant than the primary I···N halogen bonds, can play a crucial role in fine-tuning the crystal packing and influencing the material's bulk properties.

The exploration of halogen bonding and other noncovalent interactions in the crystal engineering of this compound and its derivatives holds promise for the rational design of new materials with tailored properties, such as specific thermal or optical characteristics, for a variety of applications.

常见问题

Q. How to address inconsistencies in bioactivity data across studies (e.g., IC50 variability)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。